4-Isobutoxy-2-methyl-1-vinylbenzene
Description
4-Isobutoxy-2-methyl-1-vinylbenzene is a substituted benzene derivative with a unique arrangement of functional groups. Its structure features a vinyl group (-CH=CH₂) at position 1, a methyl group (-CH₃) at position 2, and an isobutoxy group (-O-CH₂CH(CH₃)₂) at position 4. The molecular formula is C₁₃H₁₈O, with a calculated molecular weight of 190.28 g/mol.
The compound’s reactivity is influenced by its substituents:
- The vinyl group enables participation in polymerization or addition reactions.
- The methyl group provides mild electron-donating effects via hyperconjugation.
- The isobutoxy group introduces steric bulk and moderate electron-donating properties through oxygen lone pairs.
Properties
IUPAC Name |
1-ethenyl-2-methyl-4-(2-methylpropoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-5-12-6-7-13(8-11(12)4)14-9-10(2)3/h5-8,10H,1,9H2,2-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFVQWFHPDMCRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutoxy-2-methyl-1-vinylbenzene can be achieved through several methods. One common approach involves the alkylation of 4-hydroxy-2-methyl-1-vinylbenzene with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of 4-Isobutoxy-2-methyl-1-vinylbenzene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound can be purified through distillation or recrystallization techniques to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutoxy-2-methyl-1-vinylbenzene undergoes several types of chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is a common method.
Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst are typical examples.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
4-Isobutoxy-2-methyl-1-vinylbenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobutoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The vinyl group can participate in polymerization reactions, while the benzene ring can undergo electrophilic substitution reactions. The isobutoxy group can influence the compound’s solubility and reactivity, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Key Observations:
tert-Butyl () and benzyloxy () groups introduce even greater steric hindrance, likely limiting reactivity in sterically sensitive reactions .
Electronic Effects :
- Methylsulfanyl () is electron-withdrawing due to sulfur’s electronegativity, contrasting with the electron-donating isobutoxy and methoxy groups .
- Bromo substituents ( and ) are strong electron-withdrawing groups, making those compounds more reactive in nucleophilic aromatic substitution compared to the target .
Bromo in and enables halogen-specific reactions (e.g., Suzuki coupling), absent in the target compound .
Molecular Weight and Structural Implications
- The target compound (190.28 g/mol ) is lighter than brominated analogs (: 319.24 , : 241.12 ) due to the absence of heavy atoms like bromine.
- Methoxy and methylsulfanyl groups () result in a lower molecular weight (168.25 g/mol ), favoring volatility but reducing thermal stability compared to the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
